molecular formula C24H14BrF3N4O B11693729 3-bromo-N-(naphthalen-1-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-bromo-N-(naphthalen-1-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11693729
M. Wt: 511.3 g/mol
InChI Key: GJLPKDUSNYXCKP-UHFFFAOYSA-N
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Description

3-bromo-N-(naphthalen-1-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a bromine atom, a naphthalene ring, a phenyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 3-bromo-N-(naphthalen-1-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds. This reaction involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids under microwave-assisted conditions . The reaction conditions are optimized to avoid debromination and achieve high yields of the desired product .

Chemical Reactions Analysis

3-bromo-N-(naphthalen-1-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-bromo-N-(naphthalen-1-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-(naphthalen-1-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar compounds to 3-bromo-N-(naphthalen-1-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

Molecular Formula

C24H14BrF3N4O

Molecular Weight

511.3 g/mol

IUPAC Name

3-bromo-N-naphthalen-1-yl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C24H14BrF3N4O/c25-20-21(23(33)30-17-12-6-10-14-7-4-5-11-16(14)17)31-32-19(24(26,27)28)13-18(29-22(20)32)15-8-2-1-3-9-15/h1-13H,(H,30,33)

InChI Key

GJLPKDUSNYXCKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=CC5=CC=CC=C54)Br

Origin of Product

United States

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